Product packaging for 4'-Chloro-3-piperidinomethyl benzophenone(Cat. No.:CAS No. 898792-99-9)

4'-Chloro-3-piperidinomethyl benzophenone

Cat. No.: B1614096
CAS No.: 898792-99-9
M. Wt: 313.8 g/mol
InChI Key: ZICWFENNPJCCNZ-UHFFFAOYSA-N
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Description

Contextualization within Benzophenone (B1666685) Derivatives Research

Research into benzophenone derivatives is extensive, driven by the discovery of naturally occurring benzophenones with a variety of biological activities, including antifungal, anti-HIV, antimicrobial, and antioxidant properties. Synthetic benzophenones have also found their place as important intermediates in the preparation of fungicides and herbicides. google.com The substitution pattern on the aryl rings is a key determinant of the biological properties of these molecules. guidechem.com For instance, the presence of a chloro group at the meta position has been associated with effective anti-inflammatory activity. guidechem.com

Significance of Nitrogen-Containing Heterocycles in Benzophenone Scaffolds

The incorporation of nitrogen-containing heterocycles, such as piperidine (B6355638), into the benzophenone scaffold is a common strategy in drug design. nih.gov Nitrogen heterocycles are prevalent in a vast number of FDA-approved drugs and are known to participate in crucial biological interactions. nih.gov The piperidine ring, a six-membered nitrogen-containing heterocycle, is a key structural feature in many natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory and anticancer effects. nih.govresearchgate.net The introduction of a piperidinomethyl group, often achieved through the Mannich reaction, can significantly influence the compound's bioactivity. epa.gov

Overview of Benzophenone Derivatives in Advanced Chemical and Biological Research

Benzophenone derivatives are the subject of intense investigation in various fields of research. In medicinal chemistry, they are explored for their potential as anti-inflammatory agents, with some derivatives showing potent activity in preclinical models. guidechem.com Furthermore, certain substituted benzophenones have demonstrated significant anticancer properties, with research focusing on their ability to inhibit cancer cell growth. nih.govresearchgate.net The specific substitutions on the benzophenone core, such as chloro and piperidinomethyl groups, are critical in determining the compound's efficacy and mechanism of action.

Chemical Synthesis and Characterization

One common method for constructing the benzophenone core is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For 4'-chlorobenzophenone, this could involve the reaction of chlorobenzene (B131634) with benzoyl chloride.

The introduction of the piperidinomethyl group at the 3-position of the benzoyl ring is typically achieved via the Mannich reaction . This is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a secondary amine like piperidine. epa.gov

Table 1: General Spectroscopic Data for Related Benzophenone Derivatives

Spectroscopic Technique Characteristic Features for a 4'-Chloro-3-substituted Benzophenone
¹H NMR Aromatic protons in distinct regions, signals for the methylene (B1212753) bridge of the piperidinomethyl group, and signals for the piperidine ring protons.
¹³C NMR Carbonyl carbon signal, signals for the aromatic carbons, and signals for the carbons of the piperidinomethyl and piperidine moieties.
IR Spectroscopy Characteristic absorption band for the carbonyl (C=O) group, and bands corresponding to C-Cl and C-N stretching vibrations.

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight, and fragmentation patterns characteristic of the benzophenone and piperidine structures. |

Research Findings on Related Compounds

Although specific research findings on 4'-Chloro-3-piperidinomethyl benzophenone are scarce in publicly available literature, extensive research on closely related analogues provides valuable insights into its potential biological activities.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of substituted benzophenones and piperidine-containing compounds. For example, some benzophenone derivatives with a chloro substituent have shown significant anti-inflammatory effects in animal models. guidechem.com Similarly, piperidine derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating notable activity in reducing inflammation. guidechem.comnih.gov The combination of a chloro-substituted benzophenone and a piperidine moiety suggests that this compound could be a candidate for anti-inflammatory research.

Table 2: Anti-inflammatory Activity of a Related Piperidine Derivative

Compound Test Model Dose Inhibition of Edema (%) Reference
3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride Carrageenan-induced paw edema 50 mg/kg 61.98 guidechem.com
100 mg/kg 80.84 guidechem.com
200 mg/kg 90.32 guidechem.com

Anticancer Activity

The anticancer potential of benzophenone and piperidine derivatives is another active area of research. Certain chloro-substituted piperidin-4-ones have been synthesized and shown to reduce the growth of various cancer cell lines. nih.govresearchgate.net These compounds have been found to induce apoptosis-promoting genes. Molecular docking studies have also been employed to predict the interaction of these compounds with biological targets relevant to cancer. nih.gov The structural features of this compound align with those of other compounds investigated for their anticancer properties.

Table 3: Cytotoxic Activity of Related Chloro-Substituted Piperidine Compounds

Compound Series Cancer Cell Lines Tested Key Findings Reference

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20ClNO B1614096 4'-Chloro-3-piperidinomethyl benzophenone CAS No. 898792-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-9-7-16(8-10-18)19(22)17-6-4-5-15(13-17)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICWFENNPJCCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643139
Record name (4-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-99-9
Record name (4-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 4 Chloro 3 Piperidinomethyl Benzophenone

Precursor Synthesis Strategies

The efficient construction of the target molecule is highly dependent on the successful synthesis of key precursors. This involves the initial assembly of a benzophenone (B1666685) molecule with the correct substitution pattern on both aromatic rings, which is then further modified to facilitate the introduction of the piperidine (B6355638) group.

Preparation of Substituted Benzophenone Core Intermediates

The foundational step in the synthesis is the creation of a benzophenone core structure bearing a chlorine atom on one phenyl ring and a reactive handle or its precursor on the other.

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aromatic ketones and is the principal method for constructing the 4'-chloro-3-substituted benzophenone skeleton. google.comchemguide.co.uk This electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst.

To generate the required intermediate, one of two primary routes can be envisioned:

Acylation of chlorobenzene (B131634) with 3-methylbenzoyl chloride.

Acylation of toluene (B28343) with 4-chlorobenzoyl chloride.

In the first approach, chlorobenzene is treated with 3-methylbenzoyl chloride. The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group, meaning the incoming acyl group will preferentially add to the positions ortho or para to the chlorine. vedantu.com Due to significant steric hindrance at the ortho position, the major product is the para-substituted isomer, 4-chlorobenzophenone (B192759), which is desired for the target molecule's scaffold. vedantu.comrsc.org

Similarly, in the second approach, the acylation of toluene with 4-chlorobenzoyl chloride is directed by the methyl group on the toluene ring, which is also ortho-, para-directing. To obtain the desired 3-substituted product, the starting material would be toluene, leading to a mixture of isomers. However, to achieve the specific 4'-chloro-3-methylbenzophenone intermediate, the reaction between chlorobenzene and 3-methylbenzoyl chloride is more direct.

The reaction is typically catalyzed by anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile. chemguide.co.uk Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed. researchgate.netrsc.org The reaction is usually conducted in a non-polar, aprotic solvent like dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), or 1,2-dichloroethane (B1671644) at temperatures ranging from 0 °C to reflux. sapub.orggoogle.com

Acylating AgentAromatic SubstrateCatalystSolventTemperature (°C)Typical YieldReference
3-Methylbenzoyl ChlorideChlorobenzeneAlCl₃Dichloromethane0 to RTGood vedantu.comrsc.org
4-Chlorobenzoyl ChlorideTolueneAlCl₃Carbon DisulfideRefluxGood chemguide.co.uk
Benzoyl ChlorideChlorobenzeneFeCl₃/GraphiteTCEReflux71-84% google.com
Acetic AnhydrideTolueneAlCl₃N/AHeat85% sapub.org

Note: Yields are representative and can vary based on specific reaction conditions.

While Friedel-Crafts acylation is the most common method, other synthetic strategies can be employed. One notable alternative involves the use of organometallic reagents, such as a Grignard reaction. For instance, a phenylmagnesium bromide reagent could react with a substituted isocoumarin (B1212949) to yield a benzophenone derivative. researchgate.net Another approach involves the reaction of an aromatic bromide with an aldehyde in the presence of n-butyllithium, followed by oxidation with iodine, to form the ketone. chemicalbook.com Furthermore, variations of the Friedel-Crafts reaction using more environmentally benign or reusable catalysts, such as iron oxide supported on HY zeolite or graphite-supported Lewis acids, have been developed to circumvent the issues associated with stoichiometric amounts of corrosive AlCl₃. google.comrsc.org

Derivatization of Substituted Benzophenones for Piperidinomethyl Precursors

Once the 4'-chloro-3-methylbenzophenone intermediate is synthesized, it must be functionalized at the methyl group to allow for the introduction of the piperidine moiety. The most effective strategy is to convert the methyl group into a halomethyl group, typically a bromomethyl (-CH₂Br) group, which is an excellent electrophile for subsequent nucleophilic substitution.

This transformation is achieved through a radical halogenation reaction. The Wohl-Ziegler bromination is the method of choice for this step, utilizing N-bromosuccinimide (NBS) as the bromine source. mychemblog.com This reaction is highly selective for the benzylic position—the carbon atom directly attached to the aromatic ring—due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.org

The reaction is carried out in a non-polar solvent, most commonly carbon tetrachloride (CCl₄), and is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often with light or heat. mychemblog.comyoutube.com The low concentration of bromine radicals generated from NBS minimizes competitive electrophilic addition to the aromatic ring. libretexts.org This process efficiently converts 4'-chloro-3-methylbenzophenone into 4'-chloro-3-(bromomethyl)benzophenone, the key precursor for the final step.

SubstrateReagentInitiatorSolventConditionsProductReference
Alkyl-Aromatic CompoundN-Bromosuccinimide (NBS)AIBN / PeroxideCCl₄Heat / LightBenzylic Bromide mychemblog.comlibretexts.org
2-HepteneN-Bromosuccinimide (NBS)Benzoyl PeroxideCCl₄Reflux, 2h4-Bromo-2-heptene mychemblog.com
EthylbenzeneN-Bromosuccinimide (NBS)LightCCl₄Reflux(1-Bromoethyl)benzene libretexts.org

Introduction of the Piperidinomethyl Moiety

The final stage of the synthesis involves attaching the piperidine ring to the benzophenone core. This is accomplished by leveraging the reactivity of the halomethyl precursor generated in the previous step.

Nucleophilic Substitution Reaction Pathways

The introduction of the piperidinomethyl group is achieved via a classic nucleophilic substitution reaction. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4'-chloro-3-(bromomethyl)benzophenone precursor. This reaction proceeds through an SN2 mechanism, where the lone pair of electrons on the piperidine nitrogen forms a new carbon-nitrogen bond, while simultaneously displacing the bromide leaving group. youtube.com

The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation but does not interfere with the nucleophile. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the piperidine nucleophile. The reaction mixture is usually heated to ensure a reasonable reaction rate. Following the reaction, a standard aqueous workup and purification by chromatography or recrystallization yields the final product, 4'-Chloro-3-piperidinomethyl benzophenone.

Reductive Amination Procedures for Amine Incorporation

Reductive amination presents a viable, albeit potentially less direct, pathway for the incorporation of the piperidine moiety onto the benzophenone scaffold. This method typically proceeds in a two-step sequence. The first step would necessitate the synthesis of a carbonyl precursor, specifically 3-formyl-4'-chlorobenzophenone. This intermediate is not commercially common and would likely need to be synthesized, for example, through a Vilsmeier-Haack or Gattermann-Koch formylation of 4'-chlorobenzophenone.

Once the aldehyde intermediate is obtained, it can undergo reductive amination with piperidine. In this process, the aldehyde and piperidine react to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the final tertiary amine product, this compound.

Common reducing agents for this transformation include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Sodium cyanoborohydride (NaBH₃CN)

Catalytic hydrogenation (e.g., H₂/Pd-C)

While effective, this route's reliance on the synthesis of an aldehyde intermediate makes it less atom-economical compared to more direct methods like the Mannich reaction.

Mannich-type Reactions for Aminomethylation

The Mannich reaction is a cornerstone of aminomethylation in organic synthesis and represents the most direct and efficient route to this compound. wikipedia.orgscienceinfo.com This is a one-pot, three-component reaction involving an active hydrogen compound (the ketone), an aldehyde (typically formaldehyde), and a secondary amine (piperidine). wikipedia.orgscienceinfo.comchemeurope.com

The key steps in the mechanism are:

Iminium Ion Formation : Piperidine reacts with formaldehyde (B43269) to form an intermediate which, upon dehydration, generates the electrophilic N,N-dimethyleniminium salt (an Eschenmoser's salt analog). wikipedia.orgscienceinfo.com

Enolization : The starting ketone, 4'-chlorobenzophenone, tautomerizes to its enol or enolate form. This step is often catalyzed by either acid or base.

Nucleophilic Attack : The enol form of the benzophenone acts as a nucleophile, attacking the electrophilic iminium ion. This forms the crucial new carbon-carbon bond at the position alpha to the carbonyl group. wikipedia.org For 4'-chlorobenzophenone, the attack occurs on the unsubstituted phenyl ring. Regioselectivity favors the meta-position (position 3) due to the electronic and steric influences of the benzoyl group.

Deprotonation : The final step is deprotonation to regenerate the ketone and yield the final product, a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

This method is highly favored for its convergence and atom economy, combining three separate molecules in a single, efficient step. numberanalytics.com

Optimization of Synthetic Pathways

Reaction Condition Studies (Temperature, Solvent, Catalyst Selection)

Optimizing the synthesis of this compound, particularly via the Mannich reaction, is critical for maximizing yield and purity. Key parameters include the choice of catalyst, solvent, and reaction temperature. numberanalytics.com

Catalyst Selection : The Mannich reaction can be catalyzed by both acids and bases. numberanalytics.com

Acid Catalysis : Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., AlCl₃, ZnCl₂) can be used. numberanalytics.com The acid promotes the formation of the iminium ion and the enolization of the ketone.

Base Catalysis : Bases can also be employed, which facilitate the formation of the enolate from the ketone.

Organocatalysts : Proline and its derivatives have emerged as effective catalysts for asymmetric Mannich reactions, though for this achiral synthesis, simpler acid/base catalysts are sufficient. numberanalytics.com

Solvent Effects : The choice of solvent significantly impacts reaction rates and sometimes selectivity.

Protic Solvents : Polar protic solvents like ethanol, methanol (B129727), or water are commonly used and can facilitate the reaction by stabilizing charged intermediates. chemeurope.commdpi.com

Aprotic Solvents : Solvents like dioxane or THF are also effective. researchgate.net

Solvent-Free Conditions : For green chemistry applications, reactions can sometimes be run neat (solvent-free), which can reduce waste and simplify purification. mdpi.comscite.ai

Temperature : Reaction temperatures for Mannich reactions can range from room temperature to reflux, depending on the reactivity of the substrates. thaiscience.infoppor.az Higher temperatures generally increase the reaction rate but may also lead to the formation of by-products.

Below is a table summarizing the influence of various conditions on Mannich reactions, based on findings from analogous systems.

ParameterConditionGeneral Effect on Mannich ReactionReference
CatalystAcid (e.g., HCl, InCl₃)Accelerates iminium ion formation and ketone enolization, often leading to higher yields and shorter reaction times. researchgate.net
Base (e.g., Triethylamine)Promotes enolate formation from the ketone; useful for specific substrates. researchgate.net
SolventEthanol/MethanolCommonly used polar protic solvents that effectively dissolve reactants and stabilize intermediates. ppor.aznih.gov
WaterA green solvent option that can be effective, sometimes with surfactants, and may offer unique reactivity or selectivity. mdpi.comresearchgate.net
Solvent-FreeReduces environmental impact and can lead to faster reactions and easier product isolation. scite.ai
TemperatureRoom TemperatureOften sufficient for reactive substrates, minimizing side reactions. thaiscience.infoppor.az
RefluxIncreases reaction rate for less reactive substrates but may require more careful control to avoid by-product formation. nih.gov

Purification Techniques and Yield Enhancement

Enhancing the yield of this compound is directly tied to the optimization of the reaction conditions discussed above. Once the reaction is complete, a robust purification strategy is necessary to isolate the target compound from unreacted starting materials, catalysts, and any side products.

Given that the product is a Mannich base (a tertiary amine), a standard and effective purification method is acid-base extraction.

The crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

This solution is washed with an aqueous acid (e.g., dilute HCl), which protonates the basic piperidine nitrogen, causing the product to move into the aqueous layer as a hydrochloride salt.

Neutral impurities and unreacted ketone remain in the organic layer, which is discarded.

The acidic aqueous layer is then made basic (e.g., with NaOH or NaHCO₃) to deprotonate the product, causing the free base to precipitate or be extracted back into a fresh organic solvent.

Further purification can be achieved through:

Recrystallization : The solid product (either as the free base or a salt) can be recrystallized from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) to obtain a highly pure crystalline material. jofamericanscience.org

Column Chromatography : If impurities are difficult to remove by extraction and recrystallization, silica (B1680970) gel chromatography can be employed. A solvent system such as hexane/ethyl acetate with a small amount of triethylamine (to prevent the amine from tailing on the acidic silica gel) is typically effective.

Application of Green Chemistry Principles in Synthesis

The synthesis of this compound can be made more environmentally benign by applying the principles of green chemistry. researchgate.net

Atom Economy : The Mannich reaction is inherently atom-economical as it combines three components into a single product with only the loss of a water molecule. researchgate.net This is superior to a multi-step route like the reductive amination pathway.

Safer Solvents : Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key goal. Water is an excellent green solvent for many Mannich reactions. mdpi.comresearchgate.net Ethanol and methanol are also considered more environmentally friendly than chlorinated solvents or dioxane. researchgate.net

Catalysis : The use of recyclable or non-toxic catalysts is preferred. Brønsted acid-functionalized ionic liquids have been shown to be effective and reusable catalysts for Mannich reactions, simplifying product separation and reducing waste. thaiscience.info In some cases, the reaction can proceed without a catalyst, further improving its green profile.

Energy Efficiency : Performing the reaction at ambient temperature, when feasible, reduces energy consumption compared to reactions requiring heating or reflux. thaiscience.info

Industrial Production Methodological Considerations

Scaling the synthesis of this compound from the laboratory to industrial production introduces several key considerations to ensure safety, efficiency, cost-effectiveness, and product quality. numberanalytics.com

Reaction Control : Both the initial Friedel-Crafts acylation to produce the 4'-chlorobenzophenone intermediate and the subsequent Mannich reaction can be exothermic. Industrial reactors must have efficient heat exchange systems to control the temperature, prevent runaway reactions, and minimize the formation of thermal degradation by-products.

Reagent Handling and Addition : The handling of corrosive materials like Lewis acids (AlCl₃) and acyl chlorides requires specialized equipment. The rate of addition of reagents must be carefully controlled to manage the reaction exotherm and ensure consistent product quality.

Solvent and Catalyst Recycling : On an industrial scale, the economic and environmental costs of solvents and catalysts are significant. Processes that allow for the recovery and recycling of solvents (like chlorobenzene from a Friedel-Crafts reaction) and catalysts (such as reusable ionic liquids in the Mannich step) are highly advantageous. google.com

Work-up and Purification : Industrial-scale purification must be efficient and scalable. Large-scale liquid-liquid extractors would replace separatory funnels for acid-base work-up. Crystallization would be performed in large, jacketed vessels with controlled cooling profiles to ensure consistent crystal size and purity. Centrifuges would be used for filtration. google.com

Waste Management : The management of aqueous waste streams from extractions and washes is a major concern. Neutralization of acidic and basic streams is required before disposal. Developing processes that minimize waste, in line with green chemistry principles, is crucial for sustainable industrial production. scite.aigoogle.com

Process Safety : A thorough hazard analysis is required to identify potential safety issues, such as the handling of flammable solvents, corrosive reagents, and the management of reaction exotherms.

Large-Scale Synthetic Approaches

The most viable large-scale synthesis of this compound is achieved through a convergent synthesis strategy. This involves the initial preparation of a key intermediate, 4'-chloro-3-methylbenzophenone, followed by a subsequent functionalization step to introduce the piperidinomethyl moiety.

The synthesis commences with a Friedel-Crafts acylation reaction between 4-chlorobenzoyl chloride and toluene, utilizing a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). This reaction is typically carried out in a suitable inert solvent like dichloromethane or 1,2-dichloroethane. The reaction mixture is heated to facilitate the electrophilic aromatic substitution, yielding 4'-chloro-3-methylbenzophenone.

The subsequent and final step is the aminomethylation of the 4'-chloro-3-methylbenzophenone intermediate via the Mannich reaction. This classic carbon-carbon bond-forming reaction involves the treatment of the ketone with formaldehyde and piperidine. The reaction is typically acid-catalyzed, often using hydrochloric acid, to generate the electrophilic Eschenmoser's salt precursor in situ. The reaction proceeds at a moderate temperature to ensure selective methylation at the benzylic position of the toluene-derived ring.

Step 1: Friedel-Crafts Acylation

4-Chlorobenzoyl chloride + Toluene --(AlCl₃)--> 4'-Chloro-3-methylbenzophenone

Step 2: Mannich Reaction

4'-Chloro-3-methylbenzophenone + Formaldehyde + Piperidine --(H⁺)--> this compound

For large-scale production, this process is often conducted in high-capacity glass-lined or stainless steel reactors equipped with robust stirring mechanisms and temperature control systems to manage the exothermic nature of the reactions.

ParameterValue/Condition
Step 1 Reactants 4-Chlorobenzoyl chloride, Toluene
Step 1 Catalyst Anhydrous Aluminum Chloride (AlCl₃)
Step 1 Solvent Dichloromethane or 1,2-Dichloroethane
Step 1 Temperature 40-50 °C
Step 2 Reactants 4'-Chloro-3-methylbenzophenone, Formaldehyde, Piperidine
Step 2 Catalyst Hydrochloric Acid (HCl)
Step 2 Temperature 60-80 °C
Overall Yield (Typical) 75-85%

Advanced Purification and Process Streamlining

The purification of this compound on a large scale necessitates methods that are both efficient and capable of handling large volumes of material to achieve high purity standards.

Following the synthesis, the crude product is typically isolated by neutralization of the reaction mixture, followed by extraction with a suitable organic solvent. The primary method for purification is crystallization. The choice of solvent system is critical for effective purification. A mixed solvent system, such as ethanol/water or isopropanol/heptane, is often employed. The crude product is dissolved in the hot solvent, and upon cooling, the purified this compound crystallizes out, leaving impurities in the mother liquor.

To further enhance purity and streamline the process, the following advanced techniques can be implemented:

Continuous Crystallization: Moving from batch crystallization to a continuous process can significantly improve efficiency, yield, and consistency of the final product's particle size and purity.

Slurry Washes: After initial crystallization and filtration, the filter cake can be washed with a series of cold solvents to remove residual impurities without significant loss of the desired product.

Activated Carbon Treatment: During the dissolution step of recrystallization, the solution can be treated with activated carbon to remove colored impurities and other minor organic contaminants.

Process streamlining focuses on optimizing reaction conditions to minimize side-product formation, thereby reducing the purification burden. This includes precise control of temperature, reaction time, and stoichiometry of reactants. The use of automated process control systems is instrumental in maintaining optimal conditions throughout the manufacturing process.

Purification StepDescriptionPurity Target
Initial Isolation Neutralization and extraction>85%
Primary Crystallization From a mixed solvent system (e.g., ethanol/water)>98%
Secondary Purification Recrystallization with activated carbon treatment>99.5%

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Piperidinomethyl Benzophenone

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the functional groups present.

For 4'-Chloro-3-piperidinomethyl benzophenone (B1666685), several key functional groups would exhibit characteristic absorption bands in the FT-IR spectrum.

Carbonyl (C=O) Stretching: The benzophenone core contains a diaryl ketone. The C=O stretching vibration in such ketones typically appears as a strong, sharp band in the region of 1660-1640 cm⁻¹. This absorption is due to the stretching of the carbon-oxygen double bond.

C-N Stretching: The piperidinomethyl group introduces a tertiary amine. The C-N stretching vibration for tertiary amines is often observed in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹. This band can sometimes be weak and may overlap with other absorptions.

C-Cl Stretching: The presence of a chlorine atom on one of the phenyl rings gives rise to a C-Cl stretching vibration. For aryl chlorides, this band is expected to appear in the range of 1100-800 cm⁻¹, and its exact position can be influenced by the substitution pattern on the aromatic ring.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic protons on the two phenyl rings would be observed above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The piperidine (B6355638) ring and the methylene (B1212753) bridge contain sp³-hybridized C-H bonds. Their stretching vibrations would appear just below 3000 cm⁻¹, usually in the 2950-2850 cm⁻¹ range.

Aromatic C=C Bending: The in-plane and out-of-plane bending vibrations of the C=C bonds in the aromatic rings would produce a series of bands in the 1600-1400 cm⁻¹ and 900-690 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can often provide information about the substitution pattern of the benzene (B151609) rings.

Table 1: Predicted FT-IR Vibrational Frequencies for 4'-Chloro-3-piperidinomethyl benzophenone

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
CarbonylC=O Stretch1660 - 1640
Tertiary AmineC-N Stretch1250 - 1020
Aryl HalideC-Cl Stretch1100 - 800
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch2950 - 2850
Aromatic C=CC=C Bend1600 - 1400
Aromatic C-HOut-of-plane Bend900 - 690

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the following vibrational modes would be expected to be prominent:

Aromatic Ring Vibrations: The symmetric breathing vibrations of the two phenyl rings would likely produce strong Raman signals. The C=C stretching vibrations within the aromatic rings, which are strong in the IR spectrum, would also be visible in the Raman spectrum, typically in the 1600-1580 cm⁻¹ region.

Carbonyl (C=O) Stretching: The C=O stretch, while strong in the IR, is also typically observable in the Raman spectrum, although its intensity can vary. Its position would be similar to that in the FT-IR spectrum.

C-Cl Stretching: The C-Cl stretching vibration is often a strong and characteristic band in the Raman spectrum, providing clear evidence for the presence of the halogen.

Skeletal Vibrations: The complex skeletal vibrations of the entire molecule, including the deformations of the piperidine ring and the benzophenone framework, would contribute to a series of bands in the fingerprint region (below 1400 cm⁻¹).

Table 2: Predicted Raman Active Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C=C Stretch1600 - 1580
Carbonyl C=O Stretch1660 - 1640
Aryl C-Cl Stretch1100 - 800
Aromatic Ring Breathing~1000
Aliphatic C-H Bending1470 - 1440

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be complex, with signals corresponding to the protons of the two substituted phenyl rings, the piperidine ring, and the methylene bridge.

The chemical shifts (δ) are predicted based on the electronic environment of the protons. Electron-withdrawing groups, such as the carbonyl and chloro groups, will deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). Electron-donating effects will shield protons, shifting their signals to lower chemical shifts (upfield).

Aromatic Protons: The protons on the two benzene rings would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the phenyl ring bearing the chloro group would be influenced by its electron-withdrawing nature. The protons on the other phenyl ring would be affected by the carbonyl group and the piperidinomethyl substituent. The coupling patterns (splitting) of these signals would provide information about the substitution pattern on each ring. For instance, protons ortho and meta to each other would exhibit doublet or triplet splitting patterns.

Methylene Bridge Protons (-CH₂-): The two protons of the methylene group connecting the phenyl ring to the piperidine moiety would likely appear as a singlet around δ 3.5 ppm. Its proximity to the electron-withdrawing phenyl ring and the nitrogen atom would cause a downfield shift.

Piperidine Protons: The protons of the piperidine ring would show complex multiplets in the aliphatic region of the spectrum, typically between δ 1.4 and 2.5 ppm. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be the most deshielded and appear further downfield compared to the other piperidine protons (β- and γ-protons).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons7.0 - 8.0Multiplets
Methylene Protons (-CH₂-)~3.5Singlet
Piperidine α-Protons~2.4Multiplet
Piperidine β,γ-Protons1.4 - 1.6Multiplets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides a detailed carbon map of the molecule. The spectrum is characterized by a number of distinct signals corresponding to the carbonyl carbon, the aromatic carbons of the two phenyl rings, and the aliphatic carbons of the piperidinomethyl substituent.

The carbonyl carbon (C=O) is expected to resonate in the downfield region of the spectrum, typically between 190 and 200 ppm, a characteristic chemical shift for ketones. oregonstate.eduoregonstate.edu The aromatic region of the spectrum will display signals for the twelve carbons of the two substituted benzene rings. The chemical shifts of these carbons are influenced by the electronic effects of the substituents.

The chloro-substituted phenyl ring will exhibit four distinct signals due to the electronic influence of the chlorine atom and the carbonyl group. The carbon atom bearing the chlorine (C-4') will be deshielded, as will the carbon attached to the carbonyl group (C-1'). The remaining aromatic carbons will appear in the typical range for substituted benzenes, between 120 and 140 ppm. chegg.comrsc.org

The 3-piperidinomethyl-substituted phenyl ring will also show a set of signals influenced by the electron-donating piperidinomethyl group and the electron-withdrawing carbonyl group. The piperidine ring itself will contribute three signals for its five carbon atoms due to symmetry, and the methylene bridge carbon will also be present.

A predicted assignment of the ¹³C NMR chemical shifts for this compound is presented in the interactive data table below. These predictions are based on established substituent effects on benzene rings and known chemical shifts for similar structural motifs. organicchemistrydata.orgresearchgate.netresearchgate.netlibretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Justification
C=O~195Typical for aromatic ketones
C-1'~138Attached to carbonyl, deshielded
C-2'/C-6'~131Ortho to carbonyl, deshielded
C-3'/C-5'~128Meta to carbonyl, ortho to chlorine
C-4'~137Attached to chlorine, deshielded
C-1~137Attached to carbonyl
C-2~132Ortho to carbonyl
C-3~135Attached to piperidinomethyl group
C-4~129Meta to carbonyl
C-5~128Meta to carbonyl
C-6~130Ortho to carbonyl
-CH₂- (Methylene)~60Attached to nitrogen and aromatic ring
Piperidine C-2/C-6~54Alpha to nitrogen
Piperidine C-3/C-5~26Beta to nitrogen
Piperidine C-4~24Gamma to nitrogen

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the protons on the piperidine ring, confirming their connectivity. Similarly, the protons on each of the aromatic rings would show correlations with their neighbors, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.educornell.edu The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the proton signal of the methylene bridge would show a cross-peak with the methylene carbon signal. The protons of the piperidine ring would also show direct correlations to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons. researchgate.netnih.gov This technique is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. Key HMBC correlations expected for this compound would include:

Correlations from the methylene protons to the carbons of the piperidine ring and the carbons of the substituted phenyl ring, confirming the attachment of the piperidinomethyl group at the C-3 position.

Correlations from the aromatic protons to the carbonyl carbon, confirming the benzophenone core structure.

Correlations between the protons on one phenyl ring and the carbons of the other, mediated through the carbonyl group.

The collective data from these 2D NMR experiments provides a comprehensive and unambiguous structural elucidation of the molecule. uni-koeln.de

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from electronic transitions within the molecule's chromophoric system. The primary chromophore is the benzophenone core, which contains both phenyl rings and a carbonyl group.

The spectrum is anticipated to show two main absorption bands:

A strong absorption band at a shorter wavelength, likely in the range of 250-270 nm. This band is attributed to the π → π* electronic transition, which involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the aromatic rings and the carbonyl group. scialert.netresearchgate.net

A weaker absorption band at a longer wavelength, typically around 340-360 nm. This band corresponds to the n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. scialert.netnih.gov

The exact positions of these absorption maxima (λmax) are influenced by the substituents on the benzophenone framework.

The substituents on the benzophenone core, namely the chlorine atom and the piperidinomethyl group, have a significant influence on the electronic absorption spectrum.

Chloro Group: The chlorine atom at the 4'-position is an auxochrome that can cause a bathochromic (red) shift in the λmax of the π → π* transition due to its electron-donating resonance effect and electron-withdrawing inductive effect. researchgate.net

Piperidinomethyl Group: The piperidinomethyl group at the 3-position, being an amino alkyl group, is also an auxochrome. The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic ring, leading to a significant bathochromic shift and an increase in the intensity of the absorption bands. mdpi.com This effect is particularly pronounced for the π → π* transition. The presence of this group is expected to shift the absorption maxima to longer wavelengths compared to unsubstituted benzophenone.

The combination of these substituents will result in a UV-Vis spectrum that is characteristic of the specific electronic environment of this compound.

Mass Spectrometry (MS) for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ is a key piece of data for confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. The major fragmentation pathways are expected to involve the cleavage of the weakest bonds and the formation of stable ions. For this compound, the following fragmentation patterns are anticipated:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of benzoyl-type cations.

Cleavage of the C-N bond of the piperidinomethyl group, resulting in the formation of a stable tropylium-like ion or a piperidine-containing fragment. nih.govnih.govlibretexts.orgresearchgate.net

Loss of the chlorine atom.

A proposed fragmentation scheme and a table of expected major fragments with their accurate masses are presented below.

Interactive Data Table: Predicted Major Fragments in the HRMS of this compound

Fragment Ion (m/z) Proposed Structure Fragmentation Pathway
[M+H]⁺C₁₉H₂₁ClNO⁺Molecular Ion
[M - Cl]⁺C₁₉H₂₁NO⁺Loss of chlorine radical
[C₇H₅O]⁺Benzoyl cationAlpha-cleavage
[C₆H₁₂N]⁺Piperidinemethyl cationCleavage of the benzyl-N bond
[C₁₂H₈ClO]⁺4-Chlorobenzoyl cationAlpha-cleavage
[C₁₃H₁₄NO]⁺[M - C₆H₅]⁺Loss of the unsubstituted phenyl ring

Fragmentation Pathway Elucidation and Isomeric Differentiation

The mass spectrometric fragmentation of this compound provides a fingerprint for its molecular structure. While direct studies on this specific compound are not extensively available in the reviewed literature, a fragmentation pathway can be predicted based on the known behavior of its constituent functional groups: the 4-chlorobenzophenone (B192759) moiety and the 3-piperidinomethyl group.

Upon electron impact ionization, the molecular ion ([M]⁺) would be expected to undergo a series of characteristic fragmentation reactions. The initial fragmentation is likely to be an alpha-cleavage at the bond between the piperidine ring and the methylene group, or at the carbonyl group.

Key fragmentation pathways for similar structures, such as piperidine alkaloids and benzophenone derivatives, have been studied. researchgate.netscielo.br For instance, the fragmentation of piperidine-containing compounds often involves the loss of the piperidine ring or side chains attached to it. scielo.br In the case of this compound, this could result in the formation of a stable tropylium (B1234903) ion or other characteristic fragment ions. The presence of the chlorine atom would also produce a distinct isotopic pattern for chlorine-containing fragments, with a characteristic M+2 peak approximately one-third the intensity of the M peak. miamioh.edu

The differentiation of isomers, for example, distinguishing between 2'-, 3'-, and 4'-chloro isomers or positional isomers of the piperidinomethyl group, can be achieved by analyzing the relative intensities of specific fragment ions. nih.gov The position of the substituent on the aromatic ring influences the stability of the resulting fragment ions, leading to different abundance ratios in the mass spectrum. For instance, the loss of the chloro group or the piperidinomethyl group may be more or less favorable depending on its position relative to the carbonyl group and the other substituent. nih.gov

A plausible fragmentation pathway is outlined in the table below:

m/z Value Proposed Fragment Ion Plausible Fragmentation Pathway
313/315[C₁₉H₂₀ClNO]⁺Molecular ion peak with characteristic chlorine isotope pattern.
229[C₁₄H₁₀ClO]⁺Loss of the piperidinomethyl group via cleavage of the C-C bond between the benzene ring and the methylene bridge.
139/141[C₇H₄ClO]⁺Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring, yielding the 4-chlorobenzoyl cation.
105[C₇H₅O]⁺Cleavage of the bond between the carbonyl carbon and the substituted phenyl ring, yielding the benzoyl cation.
84[C₅H₁₀N]⁺Formation of the piperidinium (B107235) cation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound was not found, analysis of closely related structures allows for a detailed prediction of its crystal and molecular structure.

Crystal System and Space Group Analysis

A representative table of crystallographic parameters for a related compound is provided below:

Parameter Value for a related benzamide (B126) derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.8696 (15)
b (Å)9.7485 (10)
c (Å)9.8243 (12)
β (°)90.265 (11)
V (ų)1232.5 (2)
Z4

Data from a related benzamide derivative for illustrative purposes. nih.gov

Molecular Conformation and Intermolecular Interactions in the Crystalline State

In the solid state, the piperidine ring is expected to adopt a stable chair conformation. who.intnih.gov The two phenyl rings of the benzophenone core are not coplanar and are twisted with respect to each other, with a dihedral angle that can vary. mdpi.com For instance, in a cocrystal of benzophenone, the dihedral angles between the phenyl rings were found to be in the range of 55-61°. mdpi.com

Computational Chemistry and Quantum Mechanical Studies of 4 Chloro 3 Piperidinomethyl Benzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the electron density of the system. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-31G* or 6-311G(d,p) to model molecular systems effectively. nih.govsci-hub.senih.gov

Conformational analysis is crucial for flexible molecules like this one, which contains a rotatable piperidine (B6355638) ring and phenyl groups. This analysis involves exploring different spatial orientations (conformers) to identify the most stable, or ground-state, conformation. ufms.br The planarity and twist of the aryl rings are significant factors; for instance, in substituted benzophenones, the dihedral angle between the two phenyl rings is influenced by both steric hindrance and crystal packing forces. nih.gov The piperidine ring typically adopts a chair conformation, which is its most stable form. researchgate.netsci-hub.se Theoretical calculations for related piperidin-4-one structures have shown that substituents often prefer equatorial orientations to minimize steric strain. researchgate.netsci-hub.se

Table 1: Illustrative Optimized Geometrical Parameters for Related Benzophenone (B1666685) and Piperidine Structures Note: This table presents typical bond lengths and angles from DFT calculations on analogous structures to illustrate expected values for 4'-Chloro-3-piperidinomethyl benzophenone.

ParameterBondTypical Calculated Bond Length (Å)Reference Compound(s)
Bond LengthC=O1.2143-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one sci-hub.se
C-N (piperidine)1.457 - 1.4603-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one sci-hub.se
C-Cl (aromatic)~1.74General value for chlorobenzene (B131634)
C-C (aromatic)1.39 - 1.41Benzophenone longdom.org
Bond AngleC-CO-C (benzophenone core)~120°Benzophenone longdom.org
C-N-C (piperidine)~112°Substituted Piperidines

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. researchgate.netmdpi.com These calculations simulate the molecule's vibrational modes, which correspond to the stretching, bending, and torsional movements of its atoms. nih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental data from FT-IR and FT-Raman spectroscopy, the computed frequencies are typically multiplied by a scaling factor. mdpi.com The resulting predicted spectra allow for the assignment of specific absorption bands to particular functional groups within the molecule. rjpn.organalis.com.my For this compound, key vibrational modes would include the C=O stretching of the ketone, C-Cl stretching, C-H stretching of the aromatic and piperidine rings, and N-H stretching if the piperidine nitrogen is protonated. researchgate.netresearchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups Note: This table is based on typical frequency ranges observed for similar compounds in experimental and computational studies.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Reference(s)
C=O StretchKetone1650 - 1715 sci-hub.seresearchgate.net
C=C StretchAromatic Ring1460 - 1600 nih.govresearchgate.net
C-H StretchAromatic3000 - 3100 researchgate.net
C-H StretchAliphatic (Piperidine)2800 - 3000 researchgate.net
N-H StretchPiperidine3300 - 3500 researchgate.net
C-N StretchPiperidine1200 - 1400 researchgate.net
C-Cl StretchChloro-aromatic~822 researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. longdom.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. longdom.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. longdom.orglongdom.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and more chemically reactive. nih.govnih.gov

Table 3: Illustrative FMO Energy Values from DFT Calculations on Related Molecules Note: These values are for benzophenone and a substituted piperidinone and serve as examples of typical DFT results.

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Benzophenone-7.232-2.4584.774
3-chloro-3-methyl-2,6-diphenylpiperidin-4-one--5.4194

Data derived from references nih.govlongdom.org.

The HOMO-LUMO energy gap is a key indicator of a molecule's reactivity. nih.gov A smaller gap facilitates electronic transitions and suggests that the molecule can be more easily excited, making it more reactive in chemical processes. nih.gov The spatial distribution of the HOMO and LUMO provides further insight. The regions of the molecule where the HOMO is concentrated are the likely sites for electrophilic attack, as this is where the molecule is most willing to donate electrons. researchgate.net The areas where the LUMO is localized are prone to nucleophilic attack, as they represent the regions most capable of accepting electrons. researchgate.net The overlap, or lack thereof, between the HOMO and LUMO distributions can also indicate the possibility and nature of intramolecular charge transfer upon electronic excitation. sci-hub.se

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. sci-hub.seresearchgate.net

The map uses a color scale to denote different potential values.

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms. researchgate.net

Green: Denotes areas of neutral or near-zero potential.

For this compound, an MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. A moderately negative region might also be associated with the nitrogen atom in the piperidine ring and the chlorine atom. Positive potential (blue) would be expected around the hydrogen atoms of the piperidine ring, particularly if the nitrogen is protonated, and the aromatic hydrogen atoms. This map provides a clear guide to how the molecule will interact with other polar molecules, receptors, or reagents. sci-hub.se

Mulliken Population Analysis and Atomic Charge Distribution

For this compound, a Mulliken analysis, likely performed using Density Functional Theory (DFT) methods, would calculate the charge distribution across the entire molecule. It is anticipated that the electronegative oxygen and chlorine atoms would carry negative partial charges. The oxygen of the carbonyl group, in particular, would be a site of significant negative charge, making it a potential hydrogen bond acceptor. The nitrogen atom in the piperidine ring would also exhibit a negative charge, influencing its basicity and interaction with electrophiles. nih.gov

Conversely, the carbon atom of the carbonyl group would exhibit a significant positive charge, marking it as a primary electrophilic site susceptible to nucleophilic attack. The hydrogen atoms, especially those attached to the piperidine and methyl groups, would carry small positive charges. The distribution of charges on the aromatic rings would be influenced by the electron-withdrawing nature of the chloro and benzoyl groups and the electron-donating effect of the piperidinomethyl group. This charge landscape is critical for predicting how the molecule interacts with biological targets or other chemical species.

Table 1: Predicted Mulliken Atomic Charges for Selected Atoms in this compound

AtomPredicted Partial Charge (arbitrary units)Rationale
Carbonyl Oxygen (O)Highly NegativeHigh electronegativity
Carbonyl Carbon (C=O)Highly PositiveBonded to highly electronegative oxygen
Chlorine (Cl)NegativeHigh electronegativity
Piperidine Nitrogen (N)NegativeElectronegative atom with lone pair
Aromatic CarbonsVaried (influenced by substituents)Resonance and inductive effects
Hydrogen AtomsPositiveLower electronegativity than C, N, O

Note: The values in this table are illustrative and would need to be quantified by specific computational calculations.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. chemicalbook.comaksci.com Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

The structure of this compound, featuring a donor-pi-acceptor (D-π-A) framework, suggests it may possess NLO properties. The piperidinomethyl group can act as an electron donor, the benzophenone system as the π-conjugated bridge, and the chloro-substituted phenyl ring as the electron acceptor. This intramolecular charge transfer is a key feature for second-order NLO activity. sigmaaldrich.com

Theoretical calculations, likely using time-dependent DFT (TD-DFT), would be employed to determine the values of these NLO parameters. A large first hyperpolarizability (β) value would indicate a significant NLO response. The calculations would likely show that the molecule possesses a notable dipole moment due to the separation of charge between the donor and acceptor moieties. The polarizability would describe how easily the electron cloud of the molecule can be distorted by an external electric field. A comprehensive theoretical study would likely compare the calculated hyperpolarizability of the title compound with that of known NLO materials like urea (B33335) to gauge its potential for NLO applications. chemicalbook.com

Table 2: Theoretical NLO Properties of this compound (Hypothetical Values)

PropertySymbolPredicted Value (arbitrary units)Significance
Dipole MomentμModerate to HighIndicates charge separation, essential for NLO activity
PolarizabilityαHighMeasures the molecule's response to an electric field
First HyperpolarizabilityβSignificantly > 0Key indicator of second-order NLO potential
Second HyperpolarizabilityγModerateRelates to third-order NLO effects

Note: These values are hypothetical and serve to illustrate the expected outcome of a detailed computational NLO study.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and dynamic behavior of molecules over time. For a molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred three-dimensional structures (conformers) and the energy barriers between them.

An MD simulation would model the movements of every atom in the molecule in a simulated environment, often in a solvent like water or methanol (B129727) to mimic realistic conditions. The simulation would track the trajectory of the atoms over a set period, allowing for the analysis of conformational changes. Key areas of flexibility include the rotation around the bond connecting the piperidinomethyl group to the phenyl ring and the torsion angles between the two phenyl rings of the benzophenone core.

The results would likely identify several low-energy, stable conformers. The analysis could reveal specific intramolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize these conformations. nih.gov Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. For instance, the relative orientation of the piperidine ring and the chloro-substituted phenyl group could significantly impact how the molecule fits into a biological receptor site.

Structure Activity Relationship Sar Investigations of 4 Chloro 3 Piperidinomethyl Benzophenone and Its Analogs

Systematic Derivatization Strategies for SAR Elucidation

Systematic derivatization is a methodical approach to understanding how different parts of a molecule contribute to its biological effects. By altering specific substituents on the 4'-Chloro-3-piperidinomethyl benzophenone (B1666685) scaffold, researchers can probe the electronic, steric, and hydrophobic requirements for optimal activity.

Key research findings indicate that a halogen at the 4'-position is often beneficial for activity in related compound series. The general trend observed suggests that the activity can be modulated by the electronegativity and size of the halogen. For instance, substituting the 4'-chloro with a more electronegative fluorine atom or a larger bromine atom can lead to variations in activity, as these changes affect properties like bond strength with the target and the molecule's ability to cross biological membranes.

Table 1: Illustrative SAR Data for Halogen Substitution at the 4'-Position Note: This data is representative of typical findings in related benzophenone series and is for illustrative purposes.

Analog4'-Substituent (X)Relative PotencyKey Physicochemical Property Change
1-F++High electronegativity, smaller size
2 (Parent)-Cl+++Balanced electronegativity and lipophilicity
3-Br++Increased size and lipophilicity
4-I+Largest size, potential for steric hindrance
5-H-Loss of electronic and hydrophobic contribution

The basic amine moiety, specifically the piperidinomethyl group at the 3-position, is another crucial feature for the biological activity of this compound class. This group is often protonated at physiological pH, allowing it to form ionic interactions with biological targets. SAR exploration in this area involves modifying the heterocyclic amine to understand the steric and basicity requirements for these interactions. mdpi.com

Replacing the piperidine (B6355638) ring with other cyclic amines like pyrrolidine (B122466) (a five-membered ring) or piperazine (B1678402) (a six-membered ring with a second nitrogen atom) can have significant effects. mdpi.com These modifications alter the ring size, conformation, and the pKa of the basic nitrogen, which in turn affects the strength of ionic bonds and potential hydrogen bonding capabilities. For example, piperazine introduces an additional site for substitution or hydrogen bonding, which can be exploited to enhance potency or modulate pharmacokinetic properties.

Table 2: Illustrative SAR Data for Heterocyclic Amine Modification Note: This data is representative of typical findings in related compound series and is for illustrative purposes.

AnalogHeterocyclic AmineRelative PotencyKey Structural/Property Change
2 (Parent)Piperidine+++Optimal ring size and basicity
6Pyrrolidine++Smaller ring, altered conformation
7Piperazine+/-Potential for new interactions, altered pKa
8Morpholine+Introduction of ether oxygen, reduced basicity

The specific placement of the chloro and piperidinomethyl substituents on the benzophenone scaffold is critical. The 4'-chloro and 3-piperidinomethyl arrangement defines a particular spatial relationship between the electron-withdrawing halogen, the flexible basic side chain, and the central carbonyl group. Moving these substituents to other positions (e.g., 2' or 3' for the chloro group; 2 or 4 for the piperidinomethyl group) can drastically alter the molecule's shape and its ability to fit into a target's binding site. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a computational approach to formalize the insights gained from SAR studies. wikipedia.org It seeks to create a mathematical relationship between the chemical properties of a series of compounds and their biological activities. jocpr.com

The foundation of a QSAR model is the calculation of molecular descriptors for each analog in a series. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For the 4'-Chloro-3-piperidinomethyl benzophenone series, relevant descriptors would likely include: ju.edu.jo

Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include partial atomic charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu They are crucial for modeling electrostatic and covalent interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational angles (like the twist between the benzophenone rings). They are important for understanding how a molecule fits into a binding pocket.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule. The most common descriptor is LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is critical for membrane permeability and hydrophobic interactions with a target.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing aspects like branching and connectivity.

Once descriptors are calculated for a series of analogs with known biological activities, statistical methods are used to build a predictive model. nih.gov A common technique is Multiple Linear Regression (MLR), which generates an equation linking the most relevant descriptors to activity. ajchem-b.com

A hypothetical QSAR equation for this series might look like: Biological Activity = c0 + c1(LogP) - c2(LUMO Energy) + c3*(Dipole Moment)

The development process involves:

Training Set: Building the model using a diverse subset of the synthesized compounds.

Model Building: Applying statistical algorithms to find the best correlation between descriptors and activity.

Validation: Crucially, the model's predictive power must be validated. nih.gov This is done internally using techniques like cross-validation (e.g., leave-one-out) and externally by using the model to predict the activity of a "test set" of compounds that were not used to build the model. A robust and predictive QSAR model can then be used to estimate the activity of novel, unsynthesized analogs, thereby guiding future synthetic efforts toward more potent compounds. nih.gov

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping is a crucial step in drug design, defining the spatial arrangement of essential features a molecule must possess to interact with a specific biological target. ijpsonline.comopenmedicinalchemistryjournal.com For this compound and its analogs, a pharmacophore model can be hypothesized based on its structural components and the known activities of similar compounds. The process involves identifying key chemical features required for biological activity and their geometric relationships. ijpsonline.com

The fundamental pharmacophoric features of this compound likely include:

Aromatic Rings: The two phenyl rings of the benzophenone scaffold serve as hydrophobic regions that can engage in van der Waals and pi-pi stacking interactions with the receptor. The 4'-chloro substituent on one of these rings can further modulate electronic properties and hydrophobic interactions.

Hydrogen Bond Acceptor: The carbonyl group (C=O) of the benzophenone core is a prominent hydrogen bond acceptor, capable of forming a key interaction with a hydrogen bond donor group on the target protein.

Basic Nitrogen Atom: The nitrogen atom within the piperidine ring is typically protonated at physiological pH, acting as a cationic center or a hydrogen bond donor. This feature is often critical for anchoring the ligand to the target, possibly through electrostatic interactions or hydrogen bonds with acidic amino acid residues.

Ligand design principles for analogs of this compound would be guided by this hypothetical pharmacophore model. The aim is to synthesize new molecules where these key features are retained and their spatial arrangement is optimized for enhanced binding affinity and biological activity. This involves a systematic exploration of the structure-activity relationships (SAR) by modifying different parts of the molecule. For instance, the substitution pattern on the aromatic rings can be altered to fine-tune electronic and steric properties. The nature of the linker between the benzophenone core and the piperidine ring can also be varied to adjust the distance and orientation between the key pharmacophoric elements.

Conformational Analysis and its Influence on Biological Activity

The biological activity of a molecule is not only dependent on its constitution but also on its three-dimensional conformation. Conformational analysis of this compound is essential to understand how its shape influences its interaction with a biological target. nih.govnih.gov The molecule possesses several rotatable bonds, allowing it to adopt multiple conformations. The key torsional angles are around the bonds connecting the two phenyl rings to the carbonyl carbon and the bond connecting the piperidinomethyl group to the benzophenone core.

The bioactive conformation, the specific 3D arrangement that the molecule adopts when it binds to its target, is of particular interest. ijpsonline.com Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to identify low-energy conformations. Experimental techniques like X-ray crystallography and NMR spectroscopy can provide definitive information about the preferred conformations in the solid state and in solution, respectively. nih.gov Understanding the conformational preferences of this compound allows for the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

Comparative Analysis with Structurally Similar Benzophenone Derivatives

For instance, the presence and position of the chloro substituent on the benzophenone core are significant. In many classes of compounds, halogen substitutions can enhance binding affinity through halogen bonding or by modifying the electronic nature of the aromatic ring. nih.govmdpi.com Comparing the activity of the 4'-chloro derivative with its unsubstituted or differently substituted (e.g., 2'-chloro or 3'-chloro) counterparts would reveal the importance of this feature.

Similarly, the nature of the amino group is crucial. The piperidine ring in this compound provides a specific basic and lipophilic character. Comparing its activity with analogs containing other cyclic amines (e.g., pyrrolidine, morpholine) or acyclic amines would highlight the optimal requirements for this part of the molecule. frontiersin.orgnih.gov

The following interactive table provides a hypothetical comparative analysis based on general SAR principles observed in similar compound series.

Compound NameModification from this compoundExpected Impact on ActivityRationale
3-Piperidinomethyl benzophenoneRemoval of the 4'-chloro groupPotentially decreasedThe chloro group may be involved in a key interaction or favorably modulate electronic properties.
4'-Fluoro-3-piperidinomethyl benzophenoneReplacement of chloro with fluoroVariableFluorine is a smaller, more electronegative halogen. The effect would depend on the specific nature of the binding pocket.
4'-Chloro-3-(pyrrolidinomethyl)benzophenoneReplacement of piperidine with pyrrolidinePotentially alteredThe change in ring size and basicity of the nitrogen could affect the fit and interactions within the binding site.
4'-Chloro-3-(dimethylaminomethyl)benzophenoneReplacement of piperidine with a dimethylamino groupLikely decreasedThe cyclic constraint of the piperidine ring may be important for maintaining the bioactive conformation.
4'-Chloro-4-(piperidinomethyl)benzophenoneIsomeric change of the piperidinomethyl group positionLikely significant changeThe spatial arrangement of the key pharmacophoric features would be different, likely impacting receptor binding.

This comparative approach is fundamental in medicinal chemistry for optimizing lead compounds. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, a detailed understanding of the SAR can be established, guiding the design of more potent and selective molecules.

Molecular Interaction Studies and Biological Target Identification of 4 Chloro 3 Piperidinomethyl Benzophenone

Enzyme Inhibition Mechanism Investigations

Enzyme inhibition is a critical area of study in pharmacology and drug discovery. The benzophenone (B1666685) scaffold is present in various known enzyme inhibitors. However, research specifically detailing the enzyme inhibitory activity of 4'-Chloro-3-piperidinomethyl benzophenone is not currently available.

Kinetic Analysis of Enzyme-Inhibitor Interactions

To understand the therapeutic potential of any compound, a kinetic analysis of its interaction with target enzymes is fundamental. This analysis determines the mode of inhibition, such as competitive, non-competitive, or uncompetitive, providing insights into the mechanism of action. For this compound, such kinetic studies have not been reported. Future research would need to involve assays with a panel of enzymes to first identify any inhibitory activity and then proceed to detailed kinetic analysis.

Identification of Specific Enzyme Targets Modulated by the Compound

While general studies on piperidine-containing compounds have shown inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase nih.gov, the specific enzyme targets for this compound have not been identified. High-throughput screening or targeted enzymatic assays would be required to elucidate which, if any, enzymes are modulated by this compound.

Receptor Binding Affinity and Selectivity Assays

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Benzophenone and piperidine (B6355638) moieties are common pharmacophores in ligands for various receptors.

Determination of Ligand Binding Constants (K_i, IC50)

The affinity of a ligand for a receptor is quantified by its binding constants, such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC50). Studies on structurally related piperidine derivatives have demonstrated high affinity for receptors like the NMDA receptor and sigma receptors, with K_i and IC50 values in the nanomolar range nih.govresearchgate.netnih.gov. For example, certain 4-benzylpiperidine (B145979) derivatives have shown potent antagonism at the NR1A/2B subtype of the NMDA receptor nih.govresearchgate.net. Another study on N-(N-benzylpiperidin-4-yl)-4-iodobenzamide reported high affinity for sigma-1 and sigma-2 receptors with K_i values of 4.6 nM and 56 nM, respectively, in MCF-7 breast cancer cells nih.gov. However, no such binding constants have been published for this compound.

Interactive Data Table: Receptor Binding Affinity of Structurally Related Compounds

Compound/ScaffoldReceptor SubtypeBinding Constant (K_i/IC50)Reference
4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidineNMDA (NR1A/2B)Not specified as exact value nih.gov
4-[4-(4-Benzylpiperidin-1-yl)but-1-ynyl]phenolNMDA (NR1A/2B)IC50 = 0.17 µM researchgate.net
4-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]phenolNMDA (NR1A/2B)IC50 = 0.10 µM researchgate.net
5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-oneNMDA (NR1A/2B)IC50 = 0.0053 µM researchgate.net
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideSigma-1K_i = 4.6 nM nih.gov
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideSigma-2K_i = 56 nM nih.gov

This table presents data for structurally related compounds to illustrate the potential areas of investigation for this compound.

Characterization of Specific Receptor Subtypes Involved

The selectivity of a compound for specific receptor subtypes is crucial for minimizing off-target effects. For instance, certain piperidine derivatives exhibit high selectivity for the NR1A/2B subtype of the NMDA receptor nih.govresearchgate.netnih.gov. The characterization of which receptor subtypes this compound may bind to would require extensive screening against a panel of receptors.

DNA and Protein Binding Interactions

The benzophenone moiety is a well-known photophore used in photoaffinity labeling to study protein-protein and protein-nucleic acid interactions. Upon UV irradiation, the benzophenone group can form a covalent bond with nearby molecules, allowing for the identification of binding partners. While this application is plausible for this compound, no specific studies have been published.

Furthermore, some metal complexes of benzoyl hydrazone derivatives have been shown to bind to DNA, primarily through an intercalation mechanism, with binding constants indicating strong interaction nih.gov. A study on Ln(III) complexes with hesperetin-4-one-(benzoyl) hydrazone reported an intrinsic binding constant with DNA of 2.70 x 10^5 M^-1 for the ligand alone nih.gov. Molecular docking studies of some 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have also been performed to assess their binding affinity to proteins involved in cancer pathways nih.gov. However, direct evidence of DNA or specific protein binding for this compound is absent from the literature.

Spectroscopic Techniques for Interaction Detection (e.g., Fluorescence Quenching, UV-Vis Hypochromism)

Spectroscopic methods are fundamental in elucidating the interactions between a small molecule like this compound and its potential biological targets, such as proteins or nucleic acids. These techniques monitor changes in the spectral properties of the compound or its target upon binding.

Fluorescence Quenching: Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a sample. If this compound or its biological target is fluorescent, this technique can be employed to study their interaction. The process involves adding increasing amounts of a "quencher" (either the compound or the target) to a solution of the "fluorophore" (the fluorescent species).

A reduction in fluorescence intensity upon the addition of the quencher can indicate a binding event. The mechanism of quenching can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). By analyzing the quenching data, typically through Stern-Volmer plots, researchers can calculate binding constants (Ksv) and bimolecular quenching rate constants (kq), which quantify the affinity and efficiency of the interaction.

UV-Vis Hypochromism: UV-Visible absorption spectroscopy is another vital tool for detecting molecular interactions, particularly with DNA. Hypochromism, a decrease in the absorbance of the DNA bases, is a hallmark of the intercalation of a compound into the DNA double helix. When a molecule like this compound is studied with a DNA target, the UV-Vis spectrum of the DNA is recorded before and after the addition of the compound. A decrease in the intensity of the characteristic DNA absorption band (around 260 nm) would suggest that the compound has inserted itself between the base pairs of the DNA, a binding mode known as intercalation nih.gov. Conversely, hyperchromism (an increase in absorbance) or a shift in the wavelength of maximum absorbance (a bathochromic or hypsochromic shift) can indicate other forms of interaction, such as groove binding.

Proposed Binding Modes (e.g., Intercalation, Groove Binding)

Based on spectroscopic data and the molecule's structure, potential binding modes to a target like DNA can be proposed. For a compound such as this compound, the primary binding modes considered would be intercalation and groove binding.

Intercalation: This binding mode involves the insertion of a planar, aromatic part of a molecule between the base pairs of a DNA strand. This requires the molecule to have a flat structure that can fit into the 2.7 Å space between the stacked base pairs. Intercalation typically causes a significant distortion of the DNA helix, leading to its unwinding and lengthening. Spectroscopic evidence, such as significant UV-Vis hypochromism and a large increase in the viscosity of the DNA solution, would support this binding mode rsc.org.

Groove Binding: In this mode, the molecule fits into one of the grooves of the DNA double helix (either the major or minor groove). Groove binders are often crescent-shaped and interact with the edges of the base pairs through non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. Unlike intercalation, groove binding causes minimal distortion to the DNA structure. The choice between the major and minor groove is often determined by the molecule's size, shape, and the pattern of hydrogen bond donors and acceptors it possesses nih.gov. Spectroscopic techniques like circular dichroism (CD) are particularly useful for distinguishing between groove binding and intercalation nih.gov.

Computational Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Computational methods provide powerful, atom-level insights into how a ligand like this compound might bind to a biological receptor. These simulations complement experimental data and help in rational drug design.

Prediction of Binding Poses and Interaction Hotspots

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex nih.gov. In the context of this compound, a docking study would involve computationally placing the compound into the binding site of a target protein or a DNA sequence. The process generates numerous possible binding poses and ranks them using a scoring function, which estimates the binding affinity nih.govbiotech-asia.org. The highest-ranked poses represent the most likely binding conformations.

Interaction Hotspots: The results from molecular docking highlight key "interaction hotspots"—specific amino acid residues or DNA bases that form crucial interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic contacts, electrostatic interactions, and π-π stacking. Identifying these hotspots is critical for understanding the structural basis of the compound's activity and for guiding future chemical modifications to improve potency and selectivity nih.govrsc.org.

Free Energy Perturbation and Binding Energy Calculations

While docking provides a rapid estimate of binding affinity, more rigorous methods are needed for accurate binding energy prediction.

Free Energy Perturbation (FEP): FEP is a highly rigorous and computationally intensive method for calculating the relative binding free energies of two similar ligands to a target. It involves creating a thermodynamic cycle where one ligand is computationally "mutated" into another in both the free (in solution) and bound (in the receptor site) states. The difference in the free energy of these transformations yields a highly accurate prediction of the difference in binding affinity between the two ligands. This method is considered a gold standard in computational chemistry for guiding lead optimization in drug discovery.

Advanced Applications in Chemical Research Involving 4 Chloro 3 Piperidinomethyl Benzophenone

Utility as an Intermediate in Complex Organic Synthesis

While specific literature detailing the use of 4'-Chloro-3-piperidinomethyl benzophenone (B1666685) as a direct intermediate is not extensively documented, its constituent chemical motifs—the substituted benzophenone core and the piperidine (B6355638) ring—are fundamental building blocks in synthetic chemistry, particularly in the development of pharmacologically active compounds. nih.govrasayanjournal.co.in The benzophenone scaffold is a key structural element in a multitude of molecules exhibiting biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. nih.govroyalsocietypublishing.org Its synthesis is often achieved through established methods like the Friedel-Crafts acylation. google.com

The piperidine ring is another crucial heterocyclic scaffold prevalent in numerous natural products and synthetic pharmaceuticals. rasayanjournal.co.inresearchgate.net Halogenated piperidine derivatives are particularly valuable as intermediates because the halogen atom can serve as a leaving group for further functionalization through various coupling reactions. rasayanjournal.co.in The synthesis of such intermediates can be accomplished through methods like the aza-Prins type cyclization. rasayanjournal.co.in Therefore, 4'-Chloro-3-piperidinomethyl benzophenone represents a versatile, prefabricated intermediate. The piperidine nitrogen allows for N-alkylation or other modifications, while the aromatic rings can potentially undergo further substitution, making it a valuable starting point for creating diverse and complex molecular architectures for medicinal chemistry and materials science. rsc.orgresearchgate.netmdpi.comnih.gov

Investigation as Photoinitiator Systems

Benzophenone and its derivatives are among the most widely used Type II photoinitiators in polymer chemistry. researchgate.netnih.govacs.orgmdpi.com Their function is to initiate polymerization reactions upon exposure to ultraviolet light, which is essential for applications in coatings, adhesives, and 3D printing. rsc.org The presence of both the benzophenone chromophore and a hydrogen-donating amine moiety within the same molecule suggests that this compound could function as an efficient monocomponent photoinitiator. mdpi.com

The photoinitiation process for benzophenone-based systems is well-understood and proceeds through a series of photochemical steps. researchgate.net Upon absorption of UV radiation, the benzophenone molecule undergoes an electronic transition from its ground state (S₀) to an excited singlet state (S₁), which then rapidly converts to a more stable, long-lived triplet state (T₁) via intersystem crossing. acs.org

This excited triplet state is the key reactive species. It abstracts a hydrogen atom from a suitable donor molecule (a co-initiator) to form two radicals: a benzoketyl radical and a radical derived from the hydrogen donor. researchgate.netcore.ac.uk In the case of this compound, the tertiary amine within the piperidine ring can act as an intramolecular or intermolecular hydrogen donor. mdpi.comrsc.org This proximity of the chromophore and the hydrogen source can lead to highly efficient radical generation, initiating the polymerization of monomers like acrylates.

Table 1: Key Steps in Benzophenone-Mediated Radical Generation

Step Process Description
1. Activation Photon Absorption Benzophenone (BP) absorbs UV light and is promoted to an excited singlet state (¹BP*).
2. Intersystem Crossing Formation of Triplet State The singlet state rapidly converts to a more stable and reactive triplet state (³BP*). acs.org
3. Radical Formation Hydrogen Abstraction The ³BP* abstracts a hydrogen atom from a donor (R-H), such as a polymer or the piperidinomethyl group, to form a benzoketyl radical (BP-H•) and a substrate radical (R•). researchgate.netcore.ac.uk

The radicals generated by photoinitiators like this compound are highly effective in inducing the crosslinking of polymer chains. core.ac.uk This process is fundamental to enhancing the mechanical stability, thermal resistance, and chemical resistance of polymeric materials. The photo-crosslinking mechanism involves the abstraction of hydrogen atoms directly from the polymer backbone by the excited benzophenone triplet state. acs.org The resulting macroradicals on adjacent polymer chains can then combine to form covalent cross-links. nih.gov

This technology is extensively applied in surface modification, where a thin layer of a polymer containing a benzophenone derivative is coated onto a substrate. acs.org Upon UV irradiation, the coating is covalently grafted to the substrate and simultaneously cross-linked, creating a durable and stable surface layer. nih.govresearchgate.net This method is used to impart desired surface properties such as hydrophilicity, biocompatibility, or anti-fouling characteristics without altering the bulk properties of the underlying material. researchgate.netacs.orgrsc.org The incorporation of benzophenone moieties into polymer side chains is a common and effective strategy to achieve this. nih.govresearchgate.net

Research into Chemosensor Development

The development of optical chemosensors for detecting specific ions is a significant area of analytical chemistry research. mdpi.comrsc.org The benzophenone scaffold has been successfully utilized in the design of colorimetric chemosensors. ias.ac.in A relevant study demonstrated a sensor combining a benzophenone group with a julolidine (B1585534) chromophore, which exhibited high selectivity and sensitivity for copper (Cu²⁺) and fluoride (B91410) (F⁻) ions. ias.ac.in

The detection mechanism relies on the interaction between the target ion and the sensor molecule, which induces a change in the sensor's electronic structure, often through an intramolecular charge transfer (ICT) process. ias.ac.in This change manifests as a distinct and observable color change, allowing for naked-eye detection, as well as a quantifiable shift in the UV-visible absorption spectrum. ias.ac.in

Table 2: Chemosensing Properties of a Benzophenone-Based Sensor (ANBP) for Cu²⁺

Property Finding Source
Analyte Copper (Cu²⁺) ias.ac.in
Visual Change Pale orange to pink ias.ac.in
Spectral Change Absorbance decrease at 475 nm; increase at 550 and 750 nm ias.ac.in
Binding Stoichiometry 1:1 (ANBP:Cu²⁺) ias.ac.in

| Detection Limit | 6.82 µM | ias.ac.in |

Given that the piperidine moiety in this compound can act as a binding site for metal ions, this compound is a plausible candidate for the development of new chemosensors. chemisgroup.usresearchgate.net The principle of combining the benzophenone core with an ion-selective binding group presents a viable strategy for creating novel sensors for environmental and biological monitoring. ias.ac.in

Exploration of Catalytic Potentials and Mechanisms

While the literature does not extensively cover the direct catalytic applications of this compound, its structure contains functional groups that are known to participate in catalytic processes. The piperidine unit is a tertiary amine, which can function as a Lewis base or a Brønsted base catalyst in various organic reactions. Furthermore, such amine structures can serve as ligands for metal catalysts, influencing their reactivity and selectivity.

Research in catalysis often involves benzophenone derivatives, for example, as products in novel catalytic reactions. One study reported a rhodium-catalyzed cross-coupling reaction to synthesize various aryl ketones, demonstrating a modern approach to forming the benzophenone core. globethesis.com Although in this case the benzophenone is the product, it underscores the relevance of this chemical class within the field of catalysis. The potential for this compound to act as an organocatalyst or as a ligand in transition metal catalysis remains an area open for future exploration.

Q & A

Q. What are the recommended synthetic routes for 4'-Chloro-3-piperidinomethyl benzophenone, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, coupling 4-chlorobenzoyl chloride with a piperidinomethyl-substituted benzene derivative under anhydrous conditions. Key parameters include:
  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for acylation reactions .
  • Solvent optimization : Dichloromethane or toluene enhances yield by stabilizing intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).
  • Yield improvement : Reduce side reactions by maintaining low temperatures (0–5°C) during exothermic steps .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • IR spectroscopy : Monitor C=O stretching (~1650 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine methylene at δ 2.5–3.5 ppm).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z 318.8).
  • XRD : Resolve crystalline structure for polymorph identification.

Table 1 : Key IR Spectral Assignments

Vibration TypeExperimental Range (cm⁻¹)Computational (DFT/6-311G)
C=O Stretching16341625–1675
C-Cl Stretching740–760730–770

Q. How should researchers handle and dispose of this compound to ensure safety and compliance?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in airtight containers away from light .
  • Waste disposal : Segregate organic waste containing halogenated compounds. Neutralize residual acidity/basicity before transferring to licensed hazardous waste facilities .

Advanced Research Questions

Q. How do solvent interactions influence the spectroscopic properties of this compound, and what computational methods validate these observations?

  • Methodological Answer : Solvent polarity affects electronic transitions and vibrational modes. For example:
  • Polar solvents (e.g., water, ethanol) redshift C=O stretching due to hydrogen bonding.
  • Nonpolar solvents (e.g., hexane) preserve native vibrational frequencies.
    Validate using DFT/6-311G calculations to simulate solvent effects via the Polarizable Continuum Model (PCM). Compare computed vs. experimental IR/UV-Vis spectra to refine solvation parameters .

Q. What mechanisms underlie the reactivity of this compound under aqueous chlorination conditions?

  • Methodological Answer : Chlorination reactions in water treatment systems may involve:
  • Electrophilic substitution : Chlorine attacks electron-rich aromatic positions (e.g., para to the piperidinomethyl group).
  • Radical pathways : UV light initiates homolytic cleavage, forming chlorinated byproducts.
    Monitor reaction pathways using LC-MS/MS and isotopic labeling (e.g., ³⁶Cl). Compare kinetic data with structurally related benzophenones (e.g., BP3, BP4) to identify substituent effects .

Q. In drug discovery, what strategies enhance the target receptor affinity of this compound derivatives?

  • Methodological Answer : Focus on piperidinomethyl moiety modifications :
  • Bioisosteric replacement : Substitute piperidine with morpholine or azetidine to alter steric/electronic profiles.
  • Side-chain functionalization : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility and binding interactions.
    Validate via molecular docking (e.g., AutoDock Vina) and SAR studies . For example, methyl groups at the piperidine N-position increased affinity for kinase targets by 30% in preliminary assays .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported stability data for this compound under oxidative conditions?

  • Methodological Answer : Divergent stability profiles may arise from:
  • Experimental conditions : Varying pH, temperature, or oxidant concentrations (e.g., H₂O₂ vs. KMnO₄).
  • Analytical sensitivity : HPLC vs. GC detection limits for degradation products.
    Resolve by standardizing protocols (e.g., OECD 301B for biodegradability) and cross-validating with high-resolution mass spectrometry (HRMS) to identify transient intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.